Product packaging for L-Alloisoleucine,2-methyl-(9CI)(Cat. No.:CAS No. 188359-22-0)

L-Alloisoleucine,2-methyl-(9CI)

Cat. No.: B1143156
CAS No.: 188359-22-0
M. Wt: 145.202
InChI Key: RSPOGBIHKNKRFJ-VDTYLAMSSA-N
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Description

Contextualizing L-Alloisoleucine, 2-methyl-(9CI) within the Branched-Chain Amino Acid Landscape

L-Alloisoleucine is classified as a branched-chain amino acid (BCAA) along with L-leucine, L-valine, and its stereoisomer L-isoleucine. wikipedia.org BCAAs are essential amino acids that play crucial roles in protein synthesis, energy metabolism, and neurotransmitter synthesis. nih.gov L-Alloisoleucine arises in the body as a byproduct of the transamination of L-isoleucine. caymanchem.comcaymanchem.com In individuals with a functional branched-chain α-ketoacid dehydrogenase (BCKDH) complex, L-alloisoleucine levels remain very low. However, in conditions where this enzyme complex is deficient, such as in MSUD, the accumulation of BCAAs and their corresponding branched-chain ketoacids (BCKAs) leads to a significant increase in L-alloisoleucine formation. hmdb.cacaymanchem.com

The presence and concentration of L-alloisoleucine can provide valuable insights into the metabolic state of an individual, particularly concerning BCAA metabolism. For instance, studies in obese Zucker rats, which have impaired BCKDH activity, showed a significant elevation of plasma alloisoleucine compared to diet-induced obesity models where BCKDH activity is compensated by the liver. nih.gov This highlights L-alloisoleucine as a specific indicator of impaired BCAA catabolism.

Table 1: Plasma Amino Acid Concentrations in Lean vs. Obese Zucker Rats

Amino AcidLean Rats (μM)Obese Zucker Rats (μM)Percentage Increase
Isoleucine42 ± 387 ± 3107%
Leucine (B10760876)85 ± 5190 ± 10124%
Valine125 ± 7266 ± 9112%
AlloisoleucineUndisclosedUndisclosed238%

Data adapted from a study on branched-chain aminoacidemia in obese Zucker rats. nih.gov

Historical Perspectives on the Identification and Early Research Interest in L-Alloisoleucine and its Derivatives

Early research into L-alloisoleucine was intrinsically linked to the study of Maple Syrup Urine Disease. The identification of this unusual amino acid in the plasma and urine of MSUD patients was a significant step in understanding the pathophysiology of the disease. nih.gov Initially, it was believed that the formation of L-alloisoleucine was a result of the spontaneous keto-enol tautomerization of α-keto-β-methylvalerate (KMV), the ketoacid derived from isoleucine. nih.gov

However, later studies in the early 1990s challenged this view, suggesting that the racemization at the third carbon of L-isoleucine occurs during the transamination process itself, making L-alloisoleucine an unavoidable byproduct of L-isoleucine transamination. nih.gov Research from 1980 provided in vivo evidence for the rapid equilibrium between plasma isoleucine and alloisoleucine in MSUD patients through the infusion of L-[15N]leucine. nih.gov These foundational studies established L-alloisoleucine as a critical biomarker for diagnosing and monitoring MSUD. nih.govscite.ai A plasma concentration of 5 µmol/L is now widely used as a cutoff for MSUD diagnosis. nih.gov

Methodological Frameworks Employed in the Investigation of Novel Amino Acid Metabolites

The investigation of novel amino acid metabolites like L-alloisoleucine relies on a suite of advanced analytical techniques. nih.gov Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, is a primary approach. nih.gov

Key methodologies include:

Mass Spectrometry (MS): Coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is a powerful tool for the detection and quantification of amino acids. nih.govcreative-proteomics.com Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for the rapid and sensitive quantification of branched-chain amino acids, including L-alloisoleucine, from dried blood spots for newborn screening. mdpi.com

Isotopic Tracer Studies: The use of stable isotopes, such as 13C or 15N-labeled amino acids, allows researchers to trace the metabolic fate of these compounds in vivo. creative-proteomics.com This has been instrumental in elucidating the formation pathway of L-alloisoleucine from L-isoleucine. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and can be used to analyze the composition of complex biological samples. creative-proteomics.com

Fluxomics: This approach combines isotopic tracer studies with computational modeling to quantify the rates (fluxes) of metabolic pathways, offering a dynamic view of amino acid metabolism. creative-proteomics.com

These techniques, often used in combination, provide a comprehensive picture of the roles of novel amino acid metabolites in health and disease.

Table 2: Reference Ranges for Isobaric Amino Acids in Newborn Screening

Amino AcidMean ± SD (µmol/L)
Leucine72 ± 27
Isoleucine37 ± 19
Valine98 ± 46
Hydroxyproline23 ± 13
AlloisoleucineBelow detection limit in ~55% of cases; highest concentration 1.9 µmol/L

Data from a UPLC-MS/MS method for newborn screening. mdpi.com

Overview of Current Research Trajectories for L-Alloisoleucine, 2-methyl-(9CI) and Related Stereoisomers

Current research continues to explore the significance of L-alloisoleucine beyond its role in MSUD. One area of interest is its natural occurrence and biosynthesis in various organisms. In 2016, researchers identified two pairs of enzymes—an aminotransferase and an isomerase—in bacteria that work together to produce L-allo-isoleucine from L-isoleucine for incorporation into natural products. nih.gov This discovery opened up new avenues for understanding the diverse metabolic capabilities of microorganisms and the potential for engineering novel biocatalysts. nih.govmdpi.com

Furthermore, the role of L-alloisoleucine as a sensitive marker for metabolic stress related to BCAA catabolism is being investigated in other contexts, such as obesity and related metabolic syndromes. nih.gov The differential elevation of L-alloisoleucine in genetic versus diet-induced obesity models suggests it could be a valuable tool for dissecting the underlying mechanisms of metabolic dysfunction in these conditions. nih.gov

The study of L-alloisoleucine and its stereoisomers continues to be an active field of research, with ongoing efforts to refine analytical methods, uncover its roles in various biological systems, and explore its potential as a biomarker for a broader range of metabolic disorders.

Properties

CAS No.

188359-22-0

Molecular Formula

C7H15NO2

Molecular Weight

145.202

IUPAC Name

(2S,3R)-2-amino-2,3-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-4-5(2)7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-,7+/m1/s1

InChI Key

RSPOGBIHKNKRFJ-VDTYLAMSSA-N

SMILES

CCC(C)C(C)(C(=O)O)N

Synonyms

L-Alloisoleucine,2-methyl-(9CI)

Origin of Product

United States

Biochemical Pathways and Enzymatic Transformations Involving L Alloisoleucine, 2 Methyl 9ci

Elucidation of Putative Biosynthetic Routes for L-Alloisoleucine, 2-methyl-(9CI)

The biosynthesis of L-Alloisoleucine is intrinsically linked to the metabolism of L-isoleucine. It is not synthesized de novo but rather arises from the transformation of its stereoisomer.

Precursor Identification and Metabolic Intermediates

The primary precursor for the formation of L-Alloisoleucine is L-isoleucine. nih.govcaymanchem.comhmdb.ca The initial step in the metabolic cascade that can lead to L-Alloisoleucine is the transamination of L-isoleucine. This reaction produces the α-keto acid analog, (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid (KMV). nih.govnih.gov

Subsequent metabolic events involving this intermediate are crucial for the generation of L-Alloisoleucine. Evidence suggests that the racemization at the C3 position of the α-keto acid is a key event. nih.gov This leads to the formation of (R)-3-methyl-2-oxopentanoic acid. It is the reamination of this R-form of the keto acid that is thought to produce L-Alloisoleucine. nih.gov

In the context of the genetic disorder Maple Syrup Urine Disease (MSUD), where the branched-chain α-ketoacid dehydrogenase (BCKDH) complex is deficient, the accumulation of branched-chain amino acids and their corresponding α-keto acids is observed. caymanchem.comscielo.br This buildup provides a larger pool of precursors for the formation of L-Alloisoleucine, making it a key diagnostic marker for the disease. caymanchem.comhmdb.ca

Enzymatic Catalysis in the Formation of the Branched-Chain Amino Acid Derivative

The formation of L-Alloisoleucine from L-isoleucine is not a direct enzymatic conversion but rather a multi-step process involving at least one key enzyme and a subsequent spontaneous chemical transformation.

The pivotal enzymatic step is the transamination of L-isoleucine, catalyzed by a branched-chain aminotransferase (BCAT) . This enzyme facilitates the transfer of an amino group from L-isoleucine to an α-keto acid acceptor, yielding (S)-3-methyl-2-oxopentanoate and a new amino acid.

Following this enzymatic step, the racemization of (S)-3-methyl-2-oxopentanoate to (R)-3-methyl-2-oxopentanoate is believed to occur. nih.gov The subsequent reamination of the R-form to L-Alloisoleucine is likely carried out by the same or a similar BCAT, acting in reverse.

Reaction Step Enzyme Substrate Product
TransaminationBranched-chain aminotransferase (BCAT)L-Isoleucine(S)-3-methyl-2-oxopentanoate
ReaminationBranched-chain aminotransferase (BCAT)(R)-3-methyl-2-oxopentanoateL-Alloisoleucine

Genetic and Transcriptomic Analyses of Biosynthetic Gene Clusters

Given that the formation of L-Alloisoleucine is a consequence of the general metabolism of branched-chain amino acids, there are no specific gene clusters solely dedicated to its biosynthesis. Instead, the genes encoding the branched-chain aminotransferases (BCATs) are of primary importance. In humans, there are two main BCAT isoenzymes: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). The expression and activity of these enzymes will directly influence the rate of transamination of L-isoleucine and, consequently, the potential for L-Alloisoleucine formation.

In specific organisms, such as the bacterium Pseudomonas syringae, L-alloisoleucine serves as a precursor for the synthesis of coronamic acid, a component of the phytotoxin coronatine. wikipedia.org In these cases, dedicated biosynthetic gene clusters containing genes for the necessary enzymatic steps would be present.

Catabolic Pathways and Degradation Mechanisms of L-Alloisoleucine, 2-methyl-(9CI)

The degradation of L-Alloisoleucine is thought to follow a pathway that mirrors its formation, ultimately feeding into the central metabolism of branched-chain amino acids.

Identified Enzymes and Cofactors in Compound Degradation

The initial step in the catabolism of L-Alloisoleucine is its transamination to form (R)-3-methyl-2-oxopentanoate, a reaction also catalyzed by branched-chain aminotransferases (BCATs) . This is essentially the reverse of its formation from the R-keto acid.

The subsequent and critical step in the degradation of branched-chain α-keto acids is their oxidative decarboxylation. This is carried out by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex . This large, multi-enzyme complex is responsible for the irreversible catabolism of all three branched-chain α-keto acids derived from leucine (B10760876), isoleucine, and valine. A deficiency in this enzyme complex leads to the accumulation of these keto acids and their corresponding amino acids, as seen in MSUD. caymanchem.comscielo.br

Reaction Step Enzyme/Complex Substrate Product
TransaminationBranched-chain aminotransferase (BCAT)L-Alloisoleucine(R)-3-methyl-2-oxopentanoate
Oxidative DecarboxylationBranched-chain α-ketoacid dehydrogenase (BCKDH) complex(R)-3-methyl-2-oxopentanoateAcyl-CoA derivatives

Metabolic Fates of Degradation Products

Once (R)-3-methyl-2-oxopentanoate is oxidatively decarboxylated by the BCKDH complex, the resulting acyl-CoA derivative enters the central metabolic pathways. Specifically, the catabolism of the carbon skeleton of isoleucine (and by extension, alloisoleucine) ultimately yields acetyl-CoA and succinyl-CoA . These molecules can then be utilized in the citric acid cycle for energy production or serve as building blocks for the synthesis of other molecules.

Regulation of Catabolic Enzyme Expression

The breakdown of branched-chain amino acids is a tightly regulated process, primarily controlled by the activity and expression of key enzymes. The expression of these enzymes is modulated by a variety of nutritional, hormonal, and genetic factors to meet the metabolic needs of the organism.

Another key enzyme, branched-chain aminotransferase (BCAT) , which catalyzes the initial reversible transamination step, is also subject to regulatory control. youtube.com The mitochondrial isoform, BCAT2, has been found to be regulated by microRNAs. Specifically, miR-182 and miR-330-5p can downregulate the expression of BCAT2, indicating a layer of post-transcriptional regulation. nih.gov

Table 1: Regulation of Key Enzymes in BCAA Catabolism

EnzymeRegulatorEffect on EnzymeRegulatory Mechanism
BCKDH Complex BCKDH Kinase (BDK)InactivationPhosphorylation
Protein Phosphatase 2Cm (PP2Cm)ActivationDephosphorylation
Low-Protein Diet, StarvationIncreased Activity (via BDK)Nutritional State
Insulin, Thyroid HormoneModulation of Activity (via BDK)Hormonal Control
Low GlucoseIncreased ActivityMetabolic State
BCAT2 miR-182DownregulationPost-transcriptional
miR-330-5pDownregulationPost-transcriptional

Stereospecificity and Enantioselectivity in Enzymatic Reactions Involving L-Alloisoleucine, 2-methyl-(9CI)

Enzymes exhibit a remarkable property known as stereospecificity, the ability to distinguish between different stereoisomers of a substrate. libretexts.orgscitechnol.com This is fundamental to biological systems, as the three-dimensional structure of a molecule dictates its biological function. acs.org For amino acids, which exist as L- and D-enantiomers (with the exception of achiral glycine), this specificity is paramount. nih.gov The enzymes involved in the metabolism of L-Alloisoleucine demonstrate this principle, selectively recognizing and acting upon specific stereoisomers. This ability is an evolutionary adaptation that allows organisms to utilize specific chiral molecules from their environment. scitechnol.comacs.org

Substrate Recognition and Binding Motifs

The basis of enzymatic stereospecificity lies in the precise three-dimensional architecture of the enzyme's active site. This site is a chiral environment that preferentially binds substrates with a complementary stereochemistry through a network of specific interactions. researchgate.net While the exact binding motifs for enzymes acting on L-Alloisoleucine, 2-methyl-(9CI) are a subject of ongoing research, general principles of substrate recognition apply.

The discrimination between stereoisomers is achieved through multiple points of interaction between the enzyme and the substrate. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For an enzyme to distinguish between enantiomers, there must be at least three points of contact. A classic example of how subtle changes can impact stereospecificity comes from studies on other enzymes. For instance, mutating a single nonpolar phenylalanine residue to a polar tyrosine in the binding site of a haloacid dehalogenase was sufficient to alter its activity towards different enantiomers of its substrate. scitechnol.com This highlights how the specific arrangement and chemical nature of amino acid residues within the active site create a selective environment for substrate binding and catalysis.

Kinetic and Mechanistic Studies of Stereospecific Enzymes

Kinetic studies provide quantitative measures of an enzyme's stereoselectivity. A key parameter is the enantiomeric ratio (E) , which is calculated as the ratio of the specificity constants (kcat/Km) for the preferred (fast-reacting) enantiomer versus the non-preferred (slow-reacting) one. scitechnol.com A high E value signifies a high degree of stereospecificity.

Mechanistic studies shed light on how these enzymatic transformations occur. Research into the formation of L-alloisoleucine from L-isoleucine has provided important insights. It has been suggested that the racemization at the C3 carbon of L-isoleucine can occur during the transamination reaction, indicating that L-alloisoleucine can be an unavoidable byproduct of L-isoleucine metabolism. nih.gov This work also challenged previous assumptions by finding that the 2-keto-3-methylvaleric acid (KMVA) intermediate does not spontaneously undergo the keto-enol tautomerization that was thought to be necessary for the formation of L-alloisoleucine. nih.gov This points to a more complex, enzyme-mediated mechanism for the interconversion of these stereoisomers.

Table 2: Key Concepts in Stereospecific Enzyme Kinetics and Mechanisms

ConceptDescriptionRelevance to L-Alloisoleucine
Enantiomeric Ratio (E) E = (kcat/Km)fast / (kcat/Km)slow. A quantitative measure of an enzyme's preference for one enantiomer over another. scitechnol.comQuantifies the selectivity of enzymes in the BCAA pathway for L-Alloisoleucine versus other stereoisomers.
Transamination-linked Racemization The interconversion between L-isoleucine and L-alloisoleucine may occur during the transamination step. nih.govProvides a potential mechanism for the in vivo formation of L-Alloisoleucine.
Intermediate Stability The intermediate 2-Keto-3-methylvaleric acid (KMVA) is stable and does not spontaneously tautomerize in aqueous solution. nih.govSuggests that the conversion to L-Alloisoleucine is a controlled enzymatic process rather than a spontaneous chemical reaction.

Implications of Stereoisomeric Purity in Biochemical Investigations

The high degree of stereospecificity in biological systems means that the stereoisomeric purity of compounds used in biochemical research is critically important. researchgate.net Using a mixture of stereoisomers can lead to ambiguous or misleading results.

The presence of an unintended enantiomer can have several confounding effects. It might act as an inhibitor of the enzyme under study, compete with the intended substrate for binding, or be metabolized into different products, complicating the analysis of metabolic pathways. researchgate.net In the context of protein synthesis, incorporating even a small percentage of the wrong amino acid enantiomer can lead to misfolded, non-functional, or aggregated proteins. nih.govresearchgate.net For example, in the synthesis of a 10-amino acid peptide, if each amino acid has an enantiomeric purity of 90%, it is estimated that 65% of the resulting peptides will contain at least one incorrect D-amino acid. researchgate.net This demonstrates that high enantiomeric purity is essential for obtaining biologically relevant and reproducible data in biochemical investigations. researchgate.netucsb.edu

Analytical Methodologies for the Quantitative and Qualitative Assessment of L Alloisoleucine, 2 Methyl 9ci in Research Matrices

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental to the analysis of L-Alloisoleucine, 2-methyl-(9CI), enabling its separation from isobaric and other interfering compounds present in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of L-Alloisoleucine, 2-methyl-(9CI). Given that direct flow injection analysis without chromatographic separation cannot distinguish L-alloisoleucine from its isomers like leucine (B10760876) and isoleucine, HPLC is indispensable for achieving the necessary specificity. revvity.com

Recent advancements have led to the development of rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC)-tandem mass spectrometry (MS/MS) methods. nih.govmdpi.com One such method utilizes a C18 column with gradient elution, allowing for the quantification of branched-chain amino acids (BCAAs), including L-Alloisoleucine, in under five minutes. nih.gov Another approach employs mixed-mode chromatography, which combines elements of normal phase and ion-exchange chromatography, to achieve baseline resolution of L-Alloisoleucine from its isomers without the need for derivatization or ion-pairing agents. nih.goviu.edu This method has demonstrated excellent linearity and a low limit of quantification, making it highly suitable for clinical applications. nih.goviu.edu

A specific HPLC method for the separation of Allo-Isoleucine, Isoleucine, and Leucine has been detailed using a Primesep 100 column with a mobile phase of acetonitrile (B52724) and water, buffered with ammonium (B1175870) formate. sielc.com This highlights the versatility of mixed-mode columns in resolving these closely related amino acids. sielc.com

Table 1: HPLC Method Parameters for L-Alloisoleucine Separation

ParameterMethod 1Method 2
Column Acquity™ BEH C18 (100 × 2.1 mm, 1.7 µm) nih.govPrimesep 100 (4.6×250 mm, 5 µm) sielc.com
Mobile Phase Gradient Elution nih.govAcetonitrile/Water (5/95) with 30 mM Ammonium Formate, pH 3.0 sielc.com
Detection Tandem Mass Spectrometry (MS/MS) nih.govCorona Cad (CAD), Mass Spectrometry (MS) sielc.com
Analysis Time < 5 minutes nih.govNot specified

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) has been a valuable tool in the study of L-Alloisoleucine, particularly in metabolic research. To make the non-volatile amino acid amenable to GC analysis, derivatization is a necessary step. One study utilized trimethylsilyl (B98337) derivatives to analyze the stereoisomers of 2-hydroxy-3-methylvaleric acid, a related compound in the metabolic pathway of isoleucine. nih.gov

Capillary gas chromatography has been successfully employed to identify L-isoleucine and L-alloisoleucine in the plasma of MSUD patients. nih.gov This technique, coupled with mass spectrometry, provides the specificity needed to distinguish between the different stereoisomers. nih.govnih.gov The use of an achiral methylsilicone column has been reported for the separation of diastereomeric pairs of related metabolites. nih.gov

Chiral Chromatography for Enantiomeric Resolution

The stereoisomeric nature of L-Alloisoleucine, having two chiral centers, necessitates the use of chiral chromatography for complete enantiomeric resolution. L-Alloisoleucine and L-isoleucine are diastereomers, differing in the configuration at the beta-carbon. hmdb.ca

While specific applications of chiral chromatography for the direct separation of L-Alloisoleucine, 2-methyl-(9CI) enantiomers are not extensively detailed in the provided context, the development of chiral stationary phases is crucial in this field. For instance, a Chiralpak QN-AX column has been used in the analysis of other chiral amino acid-related impurities. univie.ac.at Furthermore, a novel approach using a chiral core-shell tandem column system has been developed for the rapid enantioselective analysis of amino acid derivatives, demonstrating the potential for resolving complex mixtures of stereoisomers in under three minutes. acs.org

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS/MS), is a powerful technique for both the definitive identification and precise quantification of L-Alloisoleucine, 2-methyl-(9CI).

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is instrumental in differentiating L-Alloisoleucine from its isomers. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that can serve as a molecular fingerprint.

A systematic analysis of the CID-MS/MS of L-leucine, L-isoleucine, and L-allo-isoleucine has been conducted to understand their fragmentation pathways. rsc.org While L-leucine and L-isoleucine are structural isomers, L-alloisoleucine is a diastereomer of L-isoleucine. rsc.orgcaymanchem.com The fragmentation patterns can help in their differentiation. For instance, ions with m/z values of 58, 57, and 56 are noted as being unique to isoleucine due to the methyl group position on the β-carbon sidechain, which can aid in distinguishing it from leucine. rsc.org The relative abundance of certain fragment ions can also be a key differentiator. rsc.org

UPLC-MS/MS methods often operate in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for enhanced selectivity and sensitivity in quantification. nih.gov

Table 2: Observed Mass Spectral Data for Alloisoleucine

ParameterValue
Precursor Ion [M-H]⁻ (m/z) 130.0873527 nih.gov
Top 5 Fragment Peaks (m/z) 130.08731, 84.08173, 128.77277, 81.9694, 108.13941 nih.gov
Collision Energy HCD (NCE 20-30-40%) nih.gov

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This capability is crucial for confirming the identity of L-Alloisoleucine, 2-methyl-(9CI) in complex samples and for distinguishing it from other compounds with the same nominal mass.

An experimental study utilizing a Thermo Q Exactive HF, a high-resolution mass spectrometer, reported a precursor m/z of 130.0873527 for the [M-H]⁻ ion of alloisoleucine. nih.gov This level of precision is invaluable for confident compound identification. The use of HRMS, often in combination with techniques like Orbitrap mass analyzers, is becoming increasingly common in metabolomics and clinical chemistry for the unambiguous identification of small molecules like L-Alloisoleucine. rsc.org

Isotopic Labeling Strategies for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govnih.gov By introducing stable isotope-labeled substrates, such as those containing ¹³C or ¹⁵N, researchers can trace the flow of atoms through metabolic pathways. nih.gov This approach provides a detailed understanding of cellular metabolism that is not achievable by measuring metabolite concentrations alone. nih.gov

In the context of L-Alloisoleucine, 2-methyl-(9CI), isotopic labeling strategies are instrumental in elucidating its formation and metabolic fate. L-Alloisoleucine is known to be formed from L-isoleucine via transamination. caymanchem.comnih.gov By using isotopically labeled L-isoleucine, researchers can track the appearance of the label in the L-Alloisoleucine pool, thereby quantifying the rate of this conversion. This is particularly relevant in understanding the pathophysiology of diseases like Maple Syrup Urine Disease (MSUD), where the metabolism of branched-chain amino acids, including isoleucine, is impaired. hmdb.ca

The choice of isotopic tracer is a critical aspect of designing an MFA experiment. nih.gov For studying the metabolism of L-Alloisoleucine, 2-methyl-(9CI), precursors like α-ketoisovalerate and α-ketobutyrate can be isotopically labeled to trace the synthesis of leucine, valine, and isoleucine, which are metabolically related to L-Alloisoleucine. mpg.de The resulting labeling patterns in these amino acids and their derivatives can be analyzed by techniques such as mass spectrometry (MS) or NMR spectroscopy to calculate metabolic fluxes. arxiv.orgresearchgate.net

Recent advancements have led to the development of sophisticated algorithms and software tools to analyze the complex data generated from isotope labeling experiments, enabling the estimation of fluxes even in non-stationary metabolic conditions. arxiv.org These tools are essential for accurately interpreting the labeling patterns and deriving meaningful biological insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Conformational Studies

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of molecules like L-Alloisoleucine, 2-methyl-(9CI). researchgate.netrsc.org It provides a wealth of information about the chemical environment of individual atoms within a molecule.

¹H and ¹³C NMR for Assignment of Resonances

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for the initial characterization of L-Alloisoleucine, 2-methyl-(9CI). The chemical shifts of the protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, allowing for the assignment of specific resonances to the different atoms in the molecule. researchgate.netrsc.org For instance, the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocenter can be used to differentiate between isoleucine and allo-isoleucine residues. researchgate.netrsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts for L-Alloisoleucine

AtomChemical Shift (ppm)
61.39
38.33
28.18
Cγ'16.00
13.81
COOH175.00 (Estimated)
Data sourced from PubChem and predicted by NMR prediction tools. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques provide more detailed structural information by revealing correlations between different nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps in identifying adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. epfl.chsdsu.edu It is extremely useful for assigning carbon resonances based on their attached protons.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in L-Alloisoleucine, 2-methyl-(9CI) can be achieved, confirming its molecular structure. researchgate.net

Solid-State NMR for Crystalline Forms or Protein Complexes

While solution-state NMR is suitable for studying molecules in solution, solid-state NMR (ssNMR) is a powerful technique for analyzing samples in the solid phase, such as crystalline forms or when the molecule is part of a larger protein complex. mpg.de ssNMR can provide valuable information on the conformation and dynamics of L-Alloisoleucine, 2-methyl-(9CI) in these environments. Isotopic labeling strategies, such as selectively labeling methyl groups, can significantly simplify the ssNMR spectra of large proteins and facilitate the collection of structural restraints. mpg.de

Sample Preparation Protocols for Diverse Biological and Synthetic Matrices

The effective analysis of L-Alloisoleucine, 2-methyl-(9CI) is highly dependent on the quality of the sample preparation. The protocols vary depending on the matrix from which the compound is being analyzed, be it biological fluids like plasma or synthetic reaction mixtures.

Extraction and Derivatization Procedures for Enhanced Detection

For biological samples such as plasma or dried blood spots, extraction is a critical first step to isolate the amino acids from the complex matrix. nih.govmdpi.com This often involves protein precipitation followed by solid-phase extraction to remove interfering substances. nih.gov

In many analytical methods, especially those involving gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS), derivatization is employed to enhance the volatility, chromatographic retention, and/or detection sensitivity of the amino acids. nih.gov However, recent advancements have led to the development of methods that can rapidly quantify underivatized L-Alloisoleucine, 2-methyl-(9CI) using mixed-mode chromatography coupled with tandem mass spectrometry, which simplifies the sample preparation process. nih.gov For NMR analysis, the sample is typically dissolved in a suitable deuterated solvent. caymanchem.com

Matrix Effects and Signal Suppression in Quantitative Analysis

In quantitative analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), the sample matrix can significantly influence the accuracy of results. nih.gov This phenomenon, known as the matrix effect, can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its concentration. medipharmsai.com

Causes and Consequences:

Strategies for Mitigation:

Several strategies can be employed to minimize or compensate for matrix effects during the analysis of L-Alloisoleucine. These can be broadly categorized as follows:

Sample Preparation: The primary goal of sample preparation is to remove as many interfering components as possible while efficiently extracting the analyte. eijppr.com Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used. medipharmsai.com For complex matrices, more rigorous cleanup methods like SPE are often preferred over simpler methods like protein precipitation to reduce matrix effects. eijppr.com Dilution of the sample can also be a straightforward approach to reduce the concentration of matrix components, although this may compromise the sensitivity of the assay. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions is a powerful way to mitigate matrix effects. medipharmsai.com By achieving better separation between L-Alloisoleucine and co-eluting matrix components, the interference at the ion source can be significantly reduced. eijppr.com This can be accomplished by modifying the mobile phase composition, gradient profile, or by using different types of chromatography columns. nih.gov For instance, a study on the analysis of alloisoleucine and other amino acids demonstrated low signal suppression (<10%) by utilizing a mixed-mode solid-phase separation that achieved baseline resolution from isobaric interferents. iu.edunih.gov

Internal Standards: The use of an appropriate internal standard (IS) is a cornerstone of quantitative LC-MS analysis for correcting matrix effects. medipharmsai.com An ideal IS should have physicochemical properties very similar to the analyte and should be affected by the matrix in the same way. medipharmsai.com Stable isotope-labeled (SIL) internal standards are considered the gold standard as they co-elute with the analyte and experience nearly identical ionization suppression or enhancement, thus providing the most accurate correction. medipharmsai.com

Mass Spectrometry Parameters: While less common for mitigating matrix effects, in some cases, switching the ionization technique from ESI to atmospheric pressure chemical ionization (APCI) might be beneficial, as APCI is generally less susceptible to matrix effects. medipharmsai.com

The following table summarizes common research matrices and the associated challenges and mitigation strategies for L-Alloisoleucine analysis:

Research MatrixCommon InterferentsPredominant Matrix EffectRecommended Mitigation Strategies
Plasma/Serum Proteins, Phospholipids, SaltsIon SuppressionProtein Precipitation, Solid-Phase Extraction (SPE), Use of Stable Isotope-Labeled Internal Standards, Optimized Chromatography
Dried Blood Spots (DBS) Hemoglobin, Phospholipids, Paper Substrate ComponentsIon SuppressionThorough Extraction Protocols, SPE, Optimized Chromatography, Use of Stable Isotope-Labeled Internal Standards
Urine Salts, Urea, CreatinineIon Suppression/EnhancementDilution, SPE, Optimized Chromatography
Tissue Homogenates Lipids, Proteins, Cellular DebrisSignificant Ion SuppressionExtensive Sample Cleanup (e.g., multi-step SPE), Optimized Chromatography, Use of Stable Isotope-Labeled Internal Standards

Development of Certified Reference Materials for Research Standards

The reliability and comparability of analytical measurements are paramount in research. Certified Reference Materials (CRMs) play a vital role in achieving this by providing a benchmark for accuracy and traceability of measurements. nih.gov

The Role and Importance of CRMs:

A CRM is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nih.gov In the context of L-Alloisoleucine analysis, CRMs serve several critical functions:

Method Validation and Verification: CRMs are used to assess the accuracy and trueness of analytical methods. nih.gov By analyzing a CRM with a known concentration of L-Alloisoleucine, researchers can determine if their method is producing accurate results.

Quality Control: Regular analysis of CRMs helps to monitor the ongoing performance of an analytical method and ensure the reliability of the data being generated. lgcstandards.com

Instrument Calibration: While pure standards are typically used for calibration, matrix-matched CRMs can be used to validate the calibration process and ensure its accuracy in the presence of matrix components. nih.gov

Inter-laboratory Comparability: CRMs enable different laboratories to compare their results and ensure that they are consistent, which is crucial for collaborative research and for establishing standardized methods.

The Development Process of a CRM for L-Alloisoleucine:

The development of a CRM for L-Alloisoleucine in a specific research matrix is a rigorous and multi-step process, often undertaken by national metrology institutes or accredited reference material producers. nih.govnih.gov The key stages include:

Material Selection and Preparation: A suitable matrix material is selected (e.g., human plasma, infant formula). nih.gov For L-Alloisoleucine, this could involve pooling plasma from multiple donors or preparing a synthetic matrix. The material is then processed to ensure homogeneity and stability. This may involve freeze-drying, homogenization, and fortification with a known amount of high-purity L-Alloisoleucine. nih.gov

Purity Assessment of the Analyte: A high-purity standard of L-Alloisoleucine is required. nih.gov Its purity is meticulously assessed using various analytical techniques to establish a well-defined value.

Homogeneity and Stability Studies: The prepared candidate CRM is assessed for homogeneity to ensure that each unit of the material has the same concentration of L-Alloisoleucine within specified limits. nih.gov Stability studies are also conducted under different storage conditions to determine the shelf-life of the CRM. nih.gov

Value Assignment (Certification): The concentration of L-Alloisoleucine in the CRM is determined using a primary reference measurement procedure, such as isotope dilution-mass spectrometry (ID-MS). nih.gov This provides a highly accurate and traceable value. The certified value is then assigned along with its expanded uncertainty, which quantifies the range within which the true value is believed to lie with a high level of confidence. nih.gov

The following table provides examples of organizations that develop and supply CRMs for amino acids, which could include L-Alloisoleucine.

OrganizationTypes of Amino Acid CRMs Offered
National Institute of Standards and Technology (NIST) Offers a variety of standard reference materials (SRMs) for amino acids in different matrices.
National Metrology Institute of Japan (NMIJ) Provides certified reference materials of target amino acids. nih.gov
Korea Research Institute of Standards and Science (KRISS) Develops CRMs for amino acids, including those in dried blood spots. nih.govacs.org
Sigma-Aldrich (Merck) Offers a range of certified reference materials and analytical standards for amino acids, compatible with mass spectrometry applications. sigmaaldrich.com
LGC Standards Provides a variety of amino acid reference materials. lgcstandards.com

The availability and use of CRMs for L-Alloisoleucine are essential for ensuring the quality and reliability of research findings that rely on its accurate quantification.

Q & A

Q. How can researchers differentiate L-Alloisoleucine,2-methyl-(9CI) from its stereoisomers in experimental samples?

Methodological Answer: Chiral separation techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pre-column derivatization (e.g., using AccQ-Tag reagents), are critical for resolving stereoisomers. The use of chiral stationary phases or ion-pairing reagents enhances resolution by exploiting differences in hydrophobicity and charge distribution. For example, cation-exchange chromatography with post-column ninhydrin detection has been validated for distinguishing branched-chain amino acids (BCAAs) like L-alloisoleucine from L-isoleucine . Additionally, nuclear magnetic resonance (NMR) spectroscopy can confirm stereochemical assignments by analyzing coupling constants and nuclear Overhauser effects (NOEs).

Q. What safety protocols are recommended for handling L-Alloisoleucine,2-methyl-(9CI) in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile or neoprene gloves tested for chemical permeation resistance. Avoid latex due to potential degradation risks .
  • Ventilation: Work in a fume hood to minimize inhalation exposure.
  • First Aid: In case of eye contact, rinse with water for ≥15 minutes. For skin exposure, wash with soap and water; no specific antidote is required .
  • Storage: Store in a cool, dry environment (2–8°C) in airtight containers to prevent hygroscopic degradation.

Q. What analytical methods are most reliable for quantifying L-Alloisoleucine,2-methyl-(9CI) in biological matrices?

Methodological Answer: LC-MS/MS is the gold standard due to its high sensitivity (detection limits ~3 nM) and specificity. Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) enhances ionization efficiency and reduces matrix interference. For validation, follow CLSI EP7-A2 guidelines to assess interference from drugs like zonisamide, which may co-elute with BCAAs . Alternative methods include capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection for low-volume samples.

Advanced Research Questions

Q. What methodological considerations are critical when using 9CI derivatives as fluorescent probes for G-quadruplex DNA structures?

Methodological Answer:

  • Binding Specificity: Validate selectivity using competition assays with non-target G-quadruplexes (e.g., c-KIT, VEGF) and duplex DNA. Fluorescence titrations with Δλ (wavelength shift) analysis confirm stacking interactions .
  • Kinetic Analysis: Use stopped-flow fluorescence to monitor binding dynamics, which typically follow a two-step process: initial electrostatic recognition followed by π-π stacking .
  • Imaging Applications: Optimize probe concentration (≤10 µM) to avoid aggregation artifacts in gel-based assays. For live-cell imaging, verify membrane permeability using control compounds (e.g., hypericin) .

Q. How should researchers address discrepancies in amino acid concentration data when analyzing L-Alloisoleucine,2-methyl-(9CI) in biological matrices?

Methodological Answer:

  • Interference Testing: Screen for common interferents (e.g., medications containing primary amines) using CLSI EP7-A2 protocols. Cross-validate with orthogonal methods like ion-exchange chromatography .
  • Matrix Effects: Use isotope-labeled internal standards (e.g., ¹³C₆-L-alloisoleucine) to correct for ion suppression/enhancement in LC-MS/MS .
  • Data Normalization: Normalize to total protein content or creatinine levels in urine/plasma to account for biological variability.

Q. What experimental designs are recommended for studying the metabolic role of L-Alloisoleucine,2-methyl-(9CI) in human plasma?

Methodological Answer:

  • Stable Isotope Tracing: Administer ¹³C-labeled L-alloisoleucine to track incorporation into proteins or catabolic pathways (e.g., ketogenesis). Use gas chromatography-mass spectrometry (GC-MS) to quantify isotopic enrichment .
  • Knockout Models: Employ CRISPR-Cas9 to silence branched-chain amino acid transaminase (BCAT) in cell lines, then measure L-alloisoleucine accumulation via LC-MS/MS.
  • Cohort Studies: Stratify participants by metabolic phenotypes (e.g., obesity, diabetes) to assess correlations between plasma L-alloisoleucine levels and insulin resistance markers .

Q. How can researchers optimize fluorescence-based assays to detect c-MYC G-quadruplex binding by 9CI derivatives?

Methodological Answer:

  • Buffer Optimization: Use 20 mM Tris-HCl (pH 7.4) with 100 mM KCl to stabilize G-quadruplex structures. Avoid divalent cations (e.g., Mg²⁺), which may induce nonspecific aggregation .
  • Probe-to-DNA Ratio: Titrate 9CI at molar ratios of 0.5:1 to 4:1 to determine stoichiometry. A 2:1 ratio typically maximizes fluorescence intensity for c-MYC .
  • Temperature Control: Perform assays at 25°C to minimize thermal destabilization of G-quadruplexes.

Data Contradiction Analysis

Q. How to resolve conflicting results in amino acid analysis when different derivatization methods yield variable L-alloisoleucine concentrations?

Methodological Answer:

  • Method Comparison: Cross-validate using underivatized LC-MS/MS (e.g., hydrophilic interaction liquid chromatography, HILIC) to bypass derivatization biases .
  • Inter-Laboratory Studies: Participate in proficiency testing programs (e.g., ERNDIM QA Scheme) to identify systematic errors in derivatization protocols.
  • Statistical Reconciliation: Apply Bland-Altman plots to assess agreement between methods, focusing on bias at clinically relevant concentrations (e.g., 10–50 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.